
(E)-methyl 2-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C23H15N3O4 and its molecular weight is 397.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-methyl 2-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and molecular docking studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H15N3O4
- Molecular Weight : 397.39 g/mol
- IUPAC Name : methyl 2-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. A common method includes:
- Reactants : Starting from 4-hydroxyquinazoline derivatives and furan-based compounds.
- Reagents : Use of malononitrile and other coupling agents.
- Conditions : Reflux in organic solvents like ethanol or dimethylformamide (DMF).
The structural elucidation is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, a study conducted on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant cytotoxic effects. The compound exhibited an IC50 value comparable to known chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .
Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|
MDA-MB-231 | 12.5 | Cisplatin |
A549 | 10.0 | Cisplatin |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. The results indicated that it binds effectively to proteins involved in cancer progression and inflammation pathways. Notably, docking simulations revealed strong interactions with the active sites of cyclooxygenase enzymes, which are critical in inflammation .
Case Study 1: Breast Cancer Treatment
In a controlled study evaluating the efficacy of this compound on MDA-MB-231 cells:
- Objective : To assess cytotoxicity and apoptosis induction.
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant apoptosis was observed at higher concentrations (≥10 µM), with morphological changes indicative of programmed cell death.
Case Study 2: Inflammatory Response Modulation
A separate investigation focused on the anti-inflammatory effects in a mouse model of induced inflammation:
- Objective : To evaluate the reduction in inflammatory markers.
- Methodology : Administration of the compound followed by assessment of TNF-alpha and IL-6 levels.
- Results : A statistically significant decrease in cytokine levels was recorded compared to control groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have assessed the anticancer potential of (E)-methyl 2-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate against various cancer cell lines. For instance, a study conducted on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant cytotoxic effects. The compound exhibited an IC50 value comparable to known chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent.
Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|
MDA-MB-231 | 12.5 | Cisplatin |
A549 | 10.0 | Cisplatin |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. The results indicated that it binds effectively to proteins involved in cancer progression and inflammation pathways. Notably, docking simulations revealed strong interactions with the active sites of cyclooxygenase enzymes, which are critical in inflammation.
Case Studies
-
Case Study 1: Breast Cancer Treatment
In a controlled study evaluating the efficacy of this compound on MDA-MB-231 cells:
- Objective: To assess cytotoxicity and apoptosis induction.
- Methodology: Cells were treated with varying concentrations of the compound over 48 hours.
- Results: Significant apoptosis was observed at higher concentrations (≥10 µM), with morphological changes indicative of programmed cell death.
-
Case Study 2: Inflammatory Response Modulation
A separate investigation focused on the anti-inflammatory effects in a mouse model of induced inflammation:
- Objective: To evaluate the reduction in inflammatory markers.
- Methodology: Administration of the compound followed by assessment of TNF-alpha and IL-6 levels.
- Results: A statistically significant decrease in cytokine levels was recorded compared to control groups.
Other Applications
Propiedades
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-29-23(28)17-7-3-2-6-16(17)20-11-10-15(30-20)12-14(13-24)21-25-19-9-5-4-8-18(19)22(27)26-21/h2-12H,1H3,(H,25,26,27)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXYQMEOGTCBJ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.